3-Methoxy-2-methylfluoren-9-one
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Overview
Description
3-Methoxy-2-methylfluoren-9-one is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorenone, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 2-position of the fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylfluoren-9-one typically involves the methylation of 3-hydroxy-2-methylfluoren-9-one. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy and methyl groups on the fluorenone ring can participate in electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated fluorenone derivatives.
Scientific Research Applications
3-Methoxy-2-methylfluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylfluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Fluorenone: The parent compound, lacking the methoxy and methyl groups.
3-Methoxyfluoren-9-one: Similar structure but without the methyl group.
2-Methylfluoren-9-one: Similar structure but without the methoxy group.
Uniqueness: 3-Methoxy-2-methylfluoren-9-one is unique due to the combined presence of both methoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
42839-91-8 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-methoxy-2-methylfluoren-9-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-13-12(8-14(9)17-2)10-5-3-4-6-11(10)15(13)16/h3-8H,1-2H3 |
InChI Key |
HQULSBFZRSUNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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